molecular formula C12H19N3O2 B13322979 3-Amino-1-(2-(3-methoxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one

3-Amino-1-(2-(3-methoxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one

Cat. No.: B13322979
M. Wt: 237.30 g/mol
InChI Key: DHDNTSLYKNWLPG-UHFFFAOYSA-N
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Description

3-Amino-1-(2-(3-methoxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one is a pyridin-2(1H)-one derivative characterized by a 3-aminopyridinone core linked to a 2-(3-methoxypyrrolidin-1-yl)ethyl substituent. The 3-methoxypyrrolidine moiety introduces a cyclic amine with an ether group, which may enhance solubility and influence pharmacokinetic properties compared to simpler alkyl or aryl substituents.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

3-amino-1-[2-(3-methoxypyrrolidin-1-yl)ethyl]pyridin-2-one

InChI

InChI=1S/C12H19N3O2/c1-17-10-4-6-14(9-10)7-8-15-5-2-3-11(13)12(15)16/h2-3,5,10H,4,6-9,13H2,1H3

InChI Key

DHDNTSLYKNWLPG-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(C1)CCN2C=CC=C(C2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-(3-methoxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridinone core, followed by the introduction of the amino group and the methoxypyrrolidine side chain. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-(3-methoxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can be used to modify the compound’s electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-Amino-1-(2-(3-methoxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-(3-methoxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares structural analogs of pyridin-2(1H)-one derivatives, highlighting substituent variations and key physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 2-(3-Methoxypyrrolidin-1-yl)ethyl ~C₁₃H₁₈N₃O₂ ~262.30* Not reported Cyclic amine with methoxy group; potential for enhanced solubility
3-Amino-1-(3-pyridinylmethyl)pyridin-2(1H)-one 3-Pyridinylmethyl C₁₁H₁₁N₃O 201.22 Not reported Aromatic heterocyclic substituent; may improve π-π stacking interactions
1-[2-(Dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one (36) Dimethylaminoethyl + hydroxy/methoxybenzoyl C₁₉H₂₃N₃O₄ 357.40 Not reported Potent c-Src inhibitor (IC₅₀ = 12.5 µM); polar groups enhance activity
1-Benzyl-5-(2-hydroxybenzoyl)pyridin-2(1H)-one (7) Benzyl + hydroxybenzoyl C₁₉H₁₅NO₃ 305.33 150–152 High melting point due to rigid aromatic substituents; moderate yield (60%)
5-Amino-1-(3-(methylthio)propyl)pyridin-2(1H)-one Methylthiopropyl C₉H₁₄N₂OS 198.29 Not reported Thioether group; potential for metabolic stability

*Estimated based on structural similarity.

Key Research Findings

Substituent Impact on Bioactivity : Polar groups (e.g., hydroxy, methoxy) at meta/para positions on aromatic rings correlate with enhanced kinase inhibition .

Structural Flexibility : Hybridization with thiazole or chromene fragments broadens therapeutic applications (e.g., anticancer, antiviral) .

Synthetic Challenges : Bulky substituents (e.g., trifluoromethyl) require optimized reaction conditions to avoid side products .

Biological Activity

3-Amino-1-(2-(3-methoxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C12H16N2O2C_{12}H_{16}N_{2}O_{2}. The compound features a pyridine ring substituted with an amino group and a methoxypyrrolidine moiety, which is significant for its biological interactions.

The pharmacological effects of this compound are primarily attributed to its interaction with various biological targets:

  • Neurotransmitter Receptors : Preliminary studies suggest that the compound may act as a modulator of neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.
  • Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit antimicrobial properties. The specific mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways in pathogens.

Antimicrobial Activity

Recent studies have shown that related compounds exhibit significant antibacterial activity against various strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 62.5 µg/mL to 78.12 µg/mL against common pathogens such as E. coli and S. aureus .

PathogenMIC (µg/mL)
E. coli62.5
S. aureus78.12
E. faecalis78.12

Antiproliferative Effects

In vitro studies have demonstrated that this compound may possess antiproliferative properties against cancer cell lines such as HeLa and A549. The half-maximal inhibitory concentration (IC50) values were reported at approximately 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells .

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

Case Studies

  • Case Study on Antimicrobial Resistance : A study explored the efficacy of various pyridine derivatives, including the target compound, against antibiotic-resistant strains. The findings highlighted its potential as an alternative treatment option in the face of rising antibiotic resistance .
  • Cancer Research : Another investigation focused on the antiproliferative effects of similar compounds on human cancer cell lines, demonstrating potential pathways for therapeutic development against specific cancers .

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